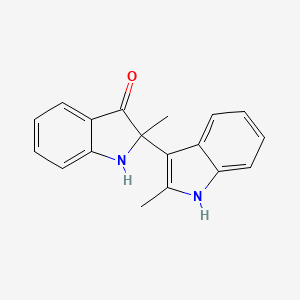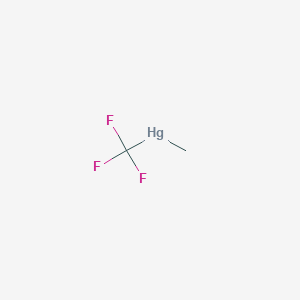
Methyl(trifluoromethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(trifluoromethyl)mercury is an organomercury compound characterized by the presence of a trifluoromethyl group attached to a mercury atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl(trifluoromethyl)mercury can be synthesized through the reaction of bis(trifluoromethyl)mercury with methylating agents. One common method involves the reaction of bis(trifluoromethyl)mercury with methyl iodide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity and handling challenges associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional safety and containment measures to prevent environmental contamination and exposure to workers.
化学反応の分析
Types of Reactions
Methyl(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are typically carried out under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halothis compound compounds .
科学的研究の応用
Methyl(trifluoromethyl)mercury has several applications in scientific research:
作用機序
The mechanism of action of methyl(trifluoromethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity .
類似化合物との比較
Similar Compounds
Methylmercury: Similar in structure but lacks the trifluoromethyl group. It is known for its neurotoxicity and environmental impact.
Ethylmercury: Another organomercury compound with similar toxicological properties but different applications.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethyltrimethylsilane share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
Methyl(trifluoromethyl)mercury is unique due to the presence of both a methyl and a trifluoromethyl group attached to mercury. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specific synthetic applications .
特性
CAS番号 |
33327-63-8 |
|---|---|
分子式 |
C2H3F3Hg |
分子量 |
284.63 g/mol |
IUPAC名 |
methyl(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |
InChIキー |
JCWDINBJKVEXAL-UHFFFAOYSA-N |
正規SMILES |
C[Hg]C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


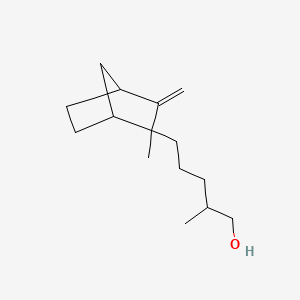
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
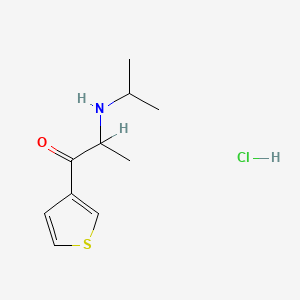
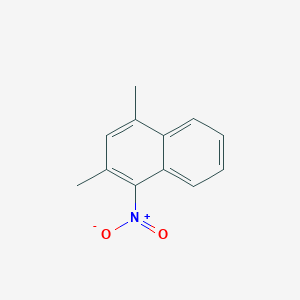
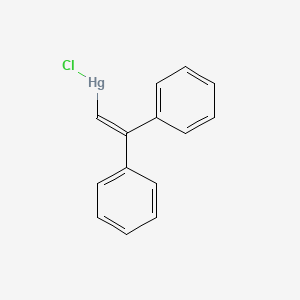
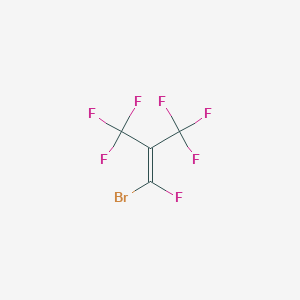

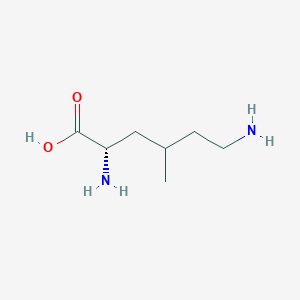
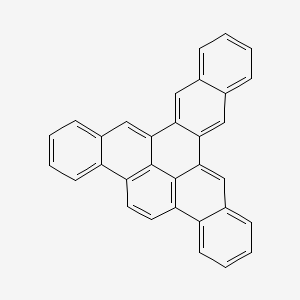
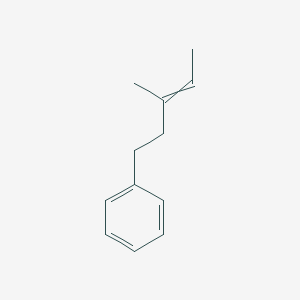

![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
